molecular formula C8H11NO2 B13143019 3-Amino-6-methoxy-2-methylphenol

3-Amino-6-methoxy-2-methylphenol

Cat. No.: B13143019
M. Wt: 153.18 g/mol
InChI Key: PPZUGOGASOUQHW-UHFFFAOYSA-N
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Description

3-Amino-6-methoxy-2-methylphenol is an aromatic organic compound that belongs to the class of phenols It is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-methoxy-2-methylphenol can be achieved through several methods. One common approach involves the nitration of 2-methylphenol (o-cresol) followed by reduction and methylation. The nitration step introduces a nitro group, which is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst. The final step involves the methylation of the hydroxyl group to form the methoxy group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of catalysts and solvents plays a crucial role in the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-methoxy-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino group or reduce other functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce new functional groups onto the benzene ring.

Scientific Research Applications

3-Amino-6-methoxy-2-methylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-6-methoxy-2-methylphenol involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylphenol (o-Cresol): A precursor in the synthesis of 3-Amino-6-methoxy-2-methylphenol.

    3-Methylphenol (m-Cresol): Another isomer of cresol with different substitution patterns.

    4-Methylphenol (p-Cresol): A para-substituted isomer of cresol.

Uniqueness

This compound is unique due to the specific combination of functional groups attached to the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-amino-6-methoxy-2-methylphenol

InChI

InChI=1S/C8H11NO2/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4,10H,9H2,1-2H3

InChI Key

PPZUGOGASOUQHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)OC)N

Origin of Product

United States

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